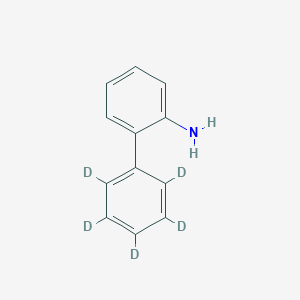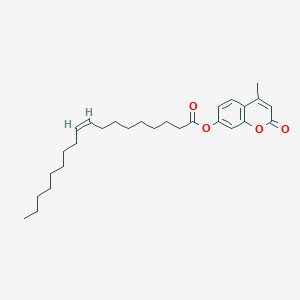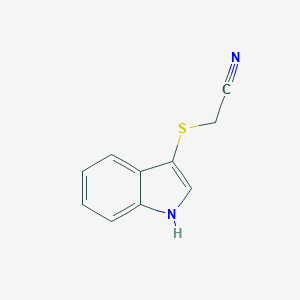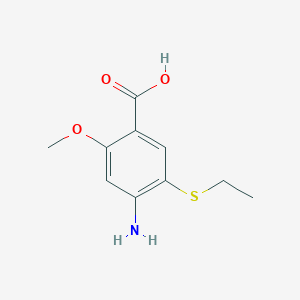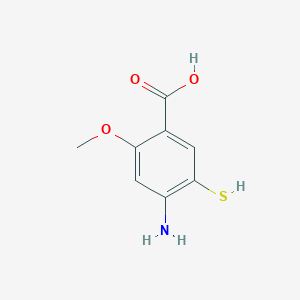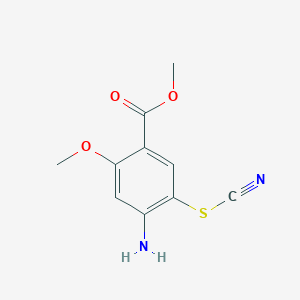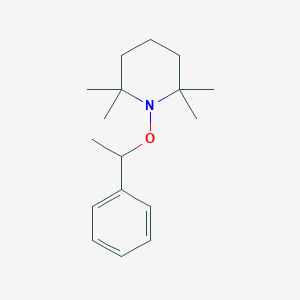
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds often involves intricate chemical reactions. For instance, a Diels-Alder approach has been utilized for the stereoselective synthesis of tetra- and pentasubstituted piperidines, showcasing the versatility of piperidine synthesis methods (Sales & Charette, 2005). Such methodologies highlight the complexity and adaptability of synthesizing piperidine derivatives, including 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively analyzed using various techniques. Crystal structure studies provide insights into the molecular conformation, intermolecular interactions, and overall geometric arrangement of these compounds (Aridoss et al., 2010). These analyses reveal the stability and spatial arrangement of atoms within the piperidine ring and associated functional groups, crucial for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Piperidine compounds engage in a myriad of chemical reactions, reflecting their reactivity and functional utility in organic synthesis. For example, the TEMPO-mediated catalytic oxidation of alcohols demonstrates the role of piperidine derivatives in facilitating oxidation reactions, offering a glimpse into the chemical versatility of these compounds (Herath & Becker, 2008).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on the crystal and molecular structures of related compounds provide valuable information on their physical characteristics, including stability and phase behavior (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine, such as reactivity with other chemical species, oxidation states, and potential for forming various derivatives, can be inferred from the study of similar compounds. Research on the TEMPO-mediated reactions highlights the role of the piperidine structure in facilitating chemical transformations, indicating the compound's utility in synthetic chemistry (Mercadante et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Star Macromolecules : It is used in the synthesis of three- and six-arm star macromolecules in polystyrene (Chessa, Scrivanti, Matteoli, & Castelvetro, 2001).
Initiator for Radical Polymerization : It acts as an initiator for nitroxide-mediated radical polymerization of styrene, forming polymers with chlorine on the chain end (Kobatake, Harwood, Quirk, & Priddy, 1998).
Catalyst in Alcohol Oxidation : This compound catalyzes the efficient oxidation of primary alcohols to aldehydes in a biphasic system (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Styrene/Butyl Methacrylate Copolymers : It is utilized as an initiator in styrene/butyl methacrylate copolymers, providing good prediction for a wide conversion range for all comonomer feeds (Cuervo-Rodríguez, Fernández-Monreal, & Madruga, 2002).
Synthesis of 2,2,6,6-Tetramethyl-1-piperidinols : The developed method for synthesizing these compounds from stable nitroxides can be used in research applications (Rozantsev & Golubev, 1966).
Synergistic Stabilization in Polymer Degradation : A combination of derivatives of this compound is synergistic in quenching peroxyl radicals, showing high efficiency in certain reactions (Yang, Chen, Dickinson, & Chien, 1988).
Topical Antioxidant Application : A derivative, TINO, effectively inhibits UVA-mediated lipid and protein oxidation, suggesting its potential as a topical antioxidant (Damiani, Castagna, & Greci, 2002).
Safety And Hazards
The safety and hazards associated with TMPEP are not explicitly detailed in the search results. It is always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions of TMPEP research and application are not explicitly detailed in the search results. However, given its role in initiating stable free radical polymerizations12, it could potentially find further applications in the field of polymer chemistry.
Please note that this information is based on the available search results and may not be exhaustive or up-to-date.
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBRXPDUPECQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400249 | |
| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |
CAS RN |
154554-67-3 | |
| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




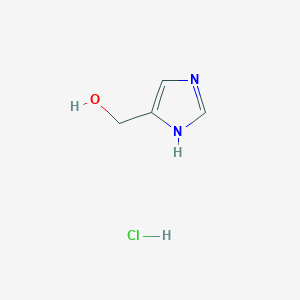



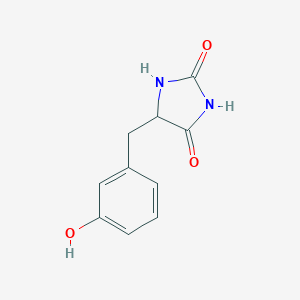
![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

